molecular formula C10H22N4O8PS- B238590 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate CAS No. 137718-15-1

4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate

Cat. No. B238590
CAS RN: 137718-15-1
M. Wt: 389.35 g/mol
InChI Key: IELFKSRSUYKYJP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate (ECGP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ECGP belongs to the family of guanidino compounds, which are known to play essential roles in various physiological processes, including energy metabolism, protein synthesis, and neurotransmitter regulation.

Mechanism of Action

The mechanism of action of 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate is not fully understood. However, it is believed to act by regulating the activity of enzymes involved in energy metabolism, such as creatine kinase and adenylate kinase. 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate may also act as an antioxidant and protect against oxidative stress-induced damage.
Biochemical and Physiological Effects:
4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate has been shown to have various biochemical and physiological effects. It has been found to improve glucose metabolism, increase insulin sensitivity, and reduce oxidative stress in animal models of diabetes. In cancer, 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate has been found to inhibit tumor growth and induce apoptosis in cancer cells. In neurological disorders, 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. However, 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate has some limitations, including its low solubility in water and limited bioavailability in vivo.

Future Directions

There are several future directions for research on 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate. Another area of interest is the investigation of the molecular mechanisms underlying the therapeutic effects of 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate. Additionally, further studies are needed to evaluate the safety and efficacy of 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate in human clinical trials.
Conclusion:
In conclusion, 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate is a promising chemical compound with potential therapeutic applications in various diseases, including diabetes, cancer, and neurological disorders. Its synthesis method is relatively simple, and its effects can be easily measured using various biochemical and physiological assays. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in human clinical trials.

Synthesis Methods

The synthesis of 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate involves the reaction of 4-mercaptobutyric acid with ethyl chloroformate to form 4-ethoxycarbonylthio-butanoic acid. This intermediate is then reacted with guanidine hydrochloride to form 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate. The final product is obtained by treating 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate with phosphorus oxychloride, which converts it into the phosphate salt form.

Scientific Research Applications

4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurological disorders. In diabetes, 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate has been shown to improve glucose metabolism and insulin sensitivity in animal models. In cancer, 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate has been found to inhibit tumor growth and induce apoptosis in cancer cells. In neurological disorders, 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate has been shown to have neuroprotective effects and improve cognitive function in animal models.

properties

CAS RN

137718-15-1

Product Name

4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate

Molecular Formula

C10H22N4O8PS-

Molecular Weight

389.35 g/mol

IUPAC Name

6-(diaminomethylideneamino)-4-(ethoxycarbamoylsulfanyl)hexanoate;phosphoric acid

InChI

InChI=1S/C10H20N4O4S.H3O4P/c1-2-18-14-10(17)19-7(3-4-8(15)16)5-6-13-9(11)12;1-5(2,3)4/h7H,2-6H2,1H3,(H,14,17)(H,15,16)(H4,11,12,13);(H3,1,2,3,4)/p-1

InChI Key

IELFKSRSUYKYJP-UHFFFAOYSA-M

SMILES

CCONC(=O)SC(CCC(=O)[O-])CCN=C(N)N.OP(=O)(O)O

Canonical SMILES

CCONC(=O)SC(CCC(=O)[O-])CCN=C(N)N.OP(=O)(O)O

synonyms

4-ethoxycarbamoylthio-6-guanidinocaproate phosphate
FOY 129
FOY-129

Origin of Product

United States

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